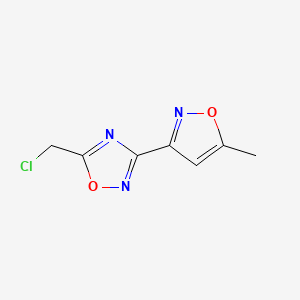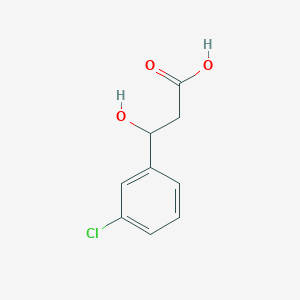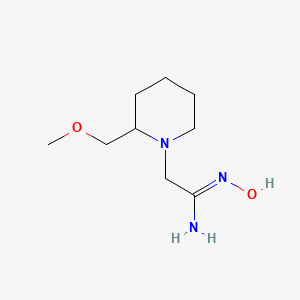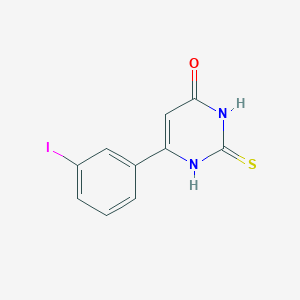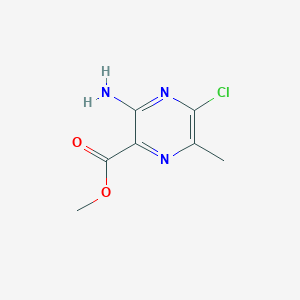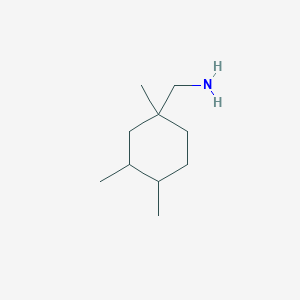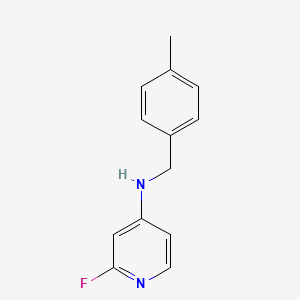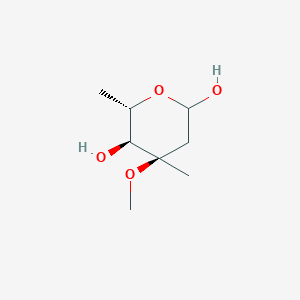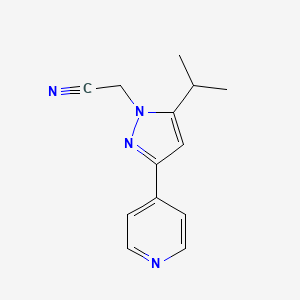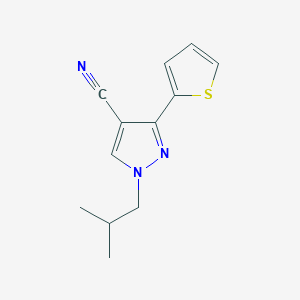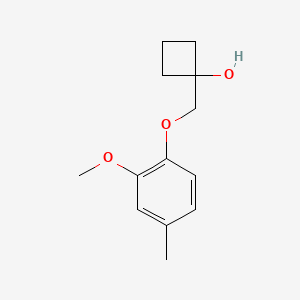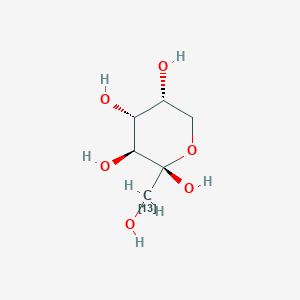
4-Cyano-2-fluorocinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-2-fluorocinnamic acid is an organic compound with the molecular formula C10H6FNO2. It is a derivative of cinnamic acid, characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) on the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Cyano-2-fluorocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between 4-cyano-2-fluorobenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale Knoevenagel condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-2-fluorocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: 4-Cyano-2-fluorobenzoic acid.
Reduction: 4-Amino-2-fluorocinnamic acid.
Substitution: Various substituted cinnamic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyano-2-fluorocinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.
Industry: It is utilized in the production of advanced materials, such as polymers and liquid crystals
Wirkmechanismus
The mechanism of action of 4-Cyano-2-fluorocinnamic acid involves its interaction with specific molecular targets. The cyano and fluorine groups enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, the compound can inhibit the activity of enzymes involved in cancer cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorocinnamic acid: Similar structure but lacks the cyano group.
4-Cyano-2-fluorobenzoic acid: Similar functional groups but different core structure.
4-Chloro-2-fluorocinnamic acid: Chlorine atom instead of a cyano group
Uniqueness
4-Cyano-2-fluorocinnamic acid is unique due to the presence of both cyano and fluorine groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .
Eigenschaften
Molekularformel |
C10H6FNO2 |
|---|---|
Molekulargewicht |
191.16 g/mol |
IUPAC-Name |
(E)-3-(4-cyano-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-5H,(H,13,14)/b4-3+ |
InChI-Schlüssel |
PYJVILQZMIIUKW-ONEGZZNKSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C#N)F)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)F)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



